molecular formula C10H13N5O B15095348 Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- CAS No. 88683-31-2

Imidodicarbonimidicdiamide, N-(4-acetylphenyl)-

Cat. No.: B15095348
CAS No.: 88683-31-2
M. Wt: 219.24 g/mol
InChI Key: UJKOPWHENIWDKJ-UHFFFAOYSA-N
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Description

Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different biological and chemical systems. This compound is characterized by the presence of an imidodicarbonimidicdiamide group attached to a 4-acetylphenyl group, which imparts specific reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- typically involves the reaction of 4-acetylphenyl isocyanate with guanidine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often achieved through the formation of stable complexes with the active sites of the enzymes, preventing their normal function. The pathways involved in these interactions are complex and depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- is unique due to its specific structure, which imparts distinct reactivity and functionality. Its ability to interact with a wide range of biological and chemical systems makes it a valuable compound in various fields of research .

Properties

CAS No.

88683-31-2

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

2-(4-acetylphenyl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C10H13N5O/c1-6(16)7-2-4-8(5-3-7)14-10(13)15-9(11)12/h2-5H,1H3,(H6,11,12,13,14,15)

InChI Key

UJKOPWHENIWDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C(N)N=C(N)N

Origin of Product

United States

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